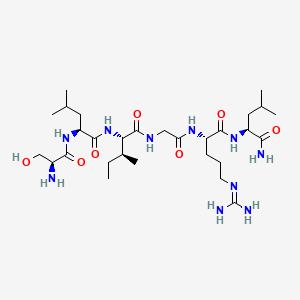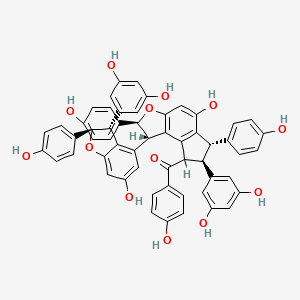
(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride
説明
(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride is a chiral compound that is of interest due to its potential applications in pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis of structurally related amino acids, which can be informative for understanding the synthesis and properties of (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride.
Synthesis Analysis
The synthesis of related compounds involves the formation of a cyanohydrin as a key step. For example, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a component of HIV protease inhibitors, was achieved through a highly diastereoselective cyanohydrin formation from an (S)-2-N,N-dibenzyl-amino-3-phenylpropanal precursor . This suggests that a similar approach could potentially be applied to synthesize (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, with modifications to the starting materials and reaction conditions to accommodate the hydroxyphenyl group.
Molecular Structure Analysis
The molecular structure of (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride would include an amino group, a hydroxyphenyl group, and a carboxylic acid group, which would be protonated in the hydrochloride salt form. The stereochemistry at the chiral center is specified as (S), which is important for the biological activity of the compound. The presence of these functional groups and the chiral center would influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The amino group in (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride could be involved in reactions such as acylation or the formation of amides, which are common reactions for amino acids. The hydroxy group could potentially be involved in reactions such as esterification or ether formation. The carboxylic acid group could react to form esters, amides, or anhydrides. The specific reactions would depend on the reaction conditions and the presence of other reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride would be influenced by its functional groups. The compound would likely be soluble in water due to the presence of the amino and carboxylic acid groups, especially in its hydrochloride salt form. The melting point, boiling point, and other physical properties would be determined by the molecular structure and intermolecular forces present in the compound.
The provided papers do not discuss case studies or applications of (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride. However, the synthesis methods and reactions of related compounds can provide a foundation for understanding the synthesis and reactivity of this compound .
科学的研究の応用
Uterine Relaxant Activity
(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride has been researched for its potential as a uterine relaxant. A study designed and synthesized novel derivatives based on its structure, which exhibited potent in vitro uterine relaxant activity and significantly delayed the onset of labor in pregnant rats (Viswanathan, Kodgule, & Chaudhari, 2005).
Synthesis and Structural Studies in Organometallic Chemistry
This compound plays a role in the synthesis of organometallic compounds. Research on diorganotin(IV) compounds derived from it has led to the establishment of molecular structures using IR, NMR, and X-ray diffraction studies, illustrating its importance in structural chemistry (Baul, Kehie, Chanu, Duthie, & Höpfl, 2013).
Antimicrobial Activity
Derivatives containing this compound have been synthesized and shown to exhibit antimicrobial activity. Studies found that certain derivatives displayed significant activity against Staphylococcus aureus and Mycobacterium luteum, highlighting its potential in developing new antimicrobial agents (Mickevičienė et al., 2015).
Renewable Building Block in Material Science
In material science, this compound is explored as a renewable building block. A study utilized it to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation, offering an eco-friendly alternative to traditional methods in materials science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Functional Modification in Polymer Science
In polymer science, the compound has been used for the functional modification of hydrogels, leading to enhanced thermal stability and potential medical applications due to its promising biological activities (Aly & El-Mohdy, 2015).
作用機序
Target of Action
Similar compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Typically, such compounds bind to their target proteins and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
It’s common for such compounds to influence multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Such effects are typically diverse and depend on the specific targets and pathways that the compound interacts with .
特性
IUPAC Name |
(2S)-2-amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-7(9(12)13)5-6-3-1-2-4-8(6)11;/h1-4,7,11H,5,10H2,(H,12,13);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWQOLCVHZLDPW-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10805306 | |
| Record name | 2-Hydroxy-L-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10805306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride | |
CAS RN |
1810074-88-4, 62765-45-1 | |
| Record name | L-Phenylalanine, 2-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-L-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10805306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028212.png)
![tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3028213.png)
![[1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028214.png)
![tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3028215.png)

![5-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B3028217.png)



![(2S)-7-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B3028227.png)
![4-[14-Hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B3028229.png)
![Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B3028230.png)

![2-[3,4-Dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B3028233.png)